1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H10F3NO It is known for its unique structure, which includes a pyrrolidine ring substituted with an ethenylidene and a trifluoroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3-ethenylidene-4-methylpyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-ol
- 1-(3-Ethenylidene-4-methylpyrrolidin-1-yl)-2,2,2-trifluoroethan-1-amine
Uniqueness
This compound is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
50401-31-5 |
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Molecular Formula |
C9H10F3NO |
Molecular Weight |
205.18 g/mol |
InChI |
InChI=1S/C9H10F3NO/c1-3-7-5-13(4-6(7)2)8(14)9(10,11)12/h6H,1,4-5H2,2H3 |
InChI Key |
KCPVHRYIILRVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1=C=C)C(=O)C(F)(F)F |
Origin of Product |
United States |
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